molecular formula C16H16O3 B14087679 2-(4-Methoxyphenyl)-4-phenyl-1,3-dioxolane CAS No. 61683-89-4

2-(4-Methoxyphenyl)-4-phenyl-1,3-dioxolane

Cat. No.: B14087679
CAS No.: 61683-89-4
M. Wt: 256.30 g/mol
InChI Key: HVPRPKZWBRUUMZ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4-phenyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-4-phenyl-1,3-dioxolane typically involves the reaction of 4-methoxybenzaldehyde with phenylacetaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring. Common acid catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4-phenyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dioxolane ring to diols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and methoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-4-phenyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dioxolane derivatives.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4-phenyl-1,3-dioxolane involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-4-phenyl-1,3-dioxane
  • 2-(4-Methoxyphenyl)-4-phenyl-1,3-dioxepane
  • 2-(4-Methoxyphenyl)-4-phenyl-1,3-dioxane

Uniqueness

2-(4-Methoxyphenyl)-4-phenyl-1,3-dioxolane is unique due to its specific combination of a methoxyphenyl group and a phenyl group attached to the dioxolane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

61683-89-4

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-phenyl-1,3-dioxolane

InChI

InChI=1S/C16H16O3/c1-17-14-9-7-13(8-10-14)16-18-11-15(19-16)12-5-3-2-4-6-12/h2-10,15-16H,11H2,1H3

InChI Key

HVPRPKZWBRUUMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2OCC(O2)C3=CC=CC=C3

Origin of Product

United States

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